molecular formula C9H10F2O2 B1407321 4-(2,2-Difluoropropoxy)phenol CAS No. 1783512-02-6

4-(2,2-Difluoropropoxy)phenol

Cat. No. B1407321
M. Wt: 188.17 g/mol
InChI Key: DZTXVJKQNJOKIR-UHFFFAOYSA-N
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Description

“4-(2,2-Difluoropropoxy)phenol” is a synthetic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It has attracted considerable attention in the scientific community due to its varied properties and potential applications in the industry.


Molecular Structure Analysis

The molecular structure of “4-(2,2-Difluoropropoxy)phenol” consists of a phenol group with a difluoropropoxy substituent. The compound has a predicted boiling point of 266.8±40.0 °C and a predicted density of 1.0±0.06 g/cm3 .


Physical And Chemical Properties Analysis

“4-(2,2-Difluoropropoxy)phenol” has a predicted boiling point of 266.8±40.0 °C and a predicted density of 1.0±0.06 g/cm3. Its pKa is predicted to be 10.18±0.15 .

Scientific Research Applications

Adsorption Studies

Activated carbon fibers (ACFs) have been utilized for adsorbing various phenols, including substituted phenols, from aqueous solutions. The study by (Liu et al., 2010) explored the adsorption capacities and mechanisms, highlighting the role of molecular interactions in the adsorption process.

Bond Dissociation and Proton Affinities

(Chandra & Uchimaru, 2002) conducted a study on the O-H bond dissociation energies and proton affinities of substituted phenols. This research provides insights into the energetics and chemical behavior of these compounds, which are critical in various biological and industrial applications.

Synthesis and Characterization

The synthesis and characterization of substituted phenols for pharmaceutical intermediates, as detailed in (Quan, 2005), are essential for drug development and other chemical applications.

Environmental and Biological Studies

Substituted phenols like nonylphenols, which have been the subject of environmental and endocrine disrupter research, have been synthesized and characterized for further studies. (Boehme et al., 2010) provides insights into the isomer-specific approach needed for understanding the environmental impact of such compounds.

Bioremediation and Ecotoxicity

Studies on the bioremediation potential and ecotoxicity of halogenated phenols, as examined by (Bretz et al., 2020), are crucial for environmental cleanup efforts and understanding the interactions with natural enzymes.

Antioxidant Properties

Phenolic compounds, including substituted phenols, are known for their antioxidant properties. The work by (Shahidi & Ambigaipalan, 2015) reviews their health effects and applications in food preservation and nutrition.

Chemical Synthesis

Efficient synthesis methods for substituted phenols, as developed by (Zinin et al., 2017), are significant for various chemical applications, including in carbohydrate chemistry.

Enzyme Catalysis

The study of reaction products from enzyme-catalyzed oxidation of phenolic pollutants, including substituted phenols, provides valuable insights for wastewater treatment technologies. (Aitken et al., 1994) explored these aspects in their research.

Fluorination Reactions

The deoxyfluorination of phenols, including substituted phenols, has been explored for various chemical syntheses, as demonstrated in (Schimler et al., 2017).

Agricultural Applications

(Rhine et al., 1998) studied the use of phenolic compounds in agricultural applications, particularly in the determination of ammonium in soil extracts.

properties

IUPAC Name

4-(2,2-difluoropropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTXVJKQNJOKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoropropoxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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